molecular formula C16H14O B14120990 4-Biphenyl-4-yl-but-3-yn-2-ol

4-Biphenyl-4-yl-but-3-yn-2-ol

Cat. No.: B14120990
M. Wt: 222.28 g/mol
InChI Key: PCGOFSQSJBXALH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by mixing an aryl iodide with a terminal alkyne in the presence of a palladium catalyst (10% Pd/C), triphenylphosphine (PPh3), and copper iodide (CuI) under an inert atmosphere of argon . The reaction mixture is stirred at 85°C for 10-24 hours, followed by purification through column chromatography using hexane/ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Biphenyl-4-yl-but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of biphenyl-4-yl-but-3-yn-2-one or biphenyl-4-yl-but-3-ynoic acid.

    Reduction: Formation of biphenyl-4-yl-but-3-en-2-ol or biphenyl-4-yl-butane-2-ol.

    Substitution: Formation of biphenyl-4-yl-but-3-yn-2-chloride or biphenyl-4-yl-but-3-yn-2-bromide.

Scientific Research Applications

4-Biphenyl-4-yl-but-3-yn-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Biphenyl-4-yl-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the biphenyl and alkyne moieties can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Biphenyl-4-yl-but-3-yn-2-ol is unique due to its combination of a biphenyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

4-(4-phenylphenyl)but-3-yn-2-ol

InChI

InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3

InChI Key

PCGOFSQSJBXALH-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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